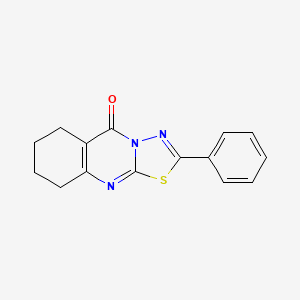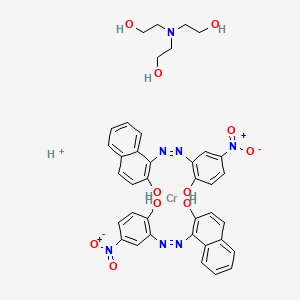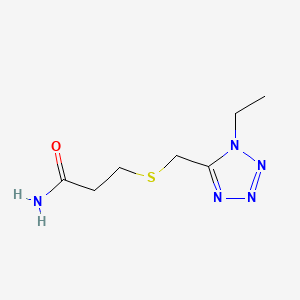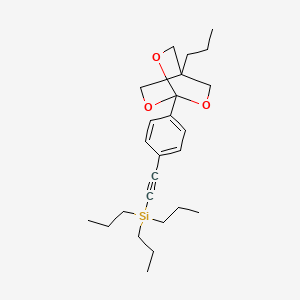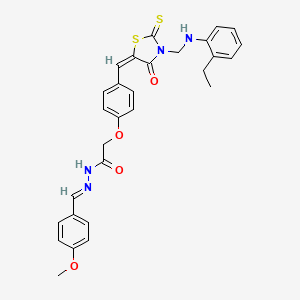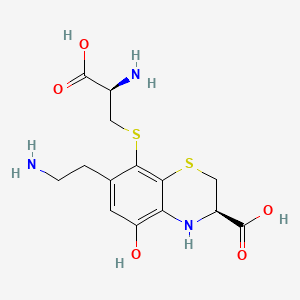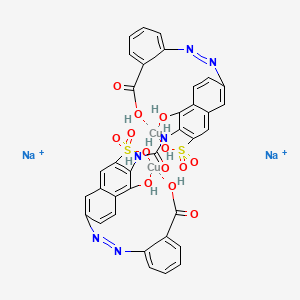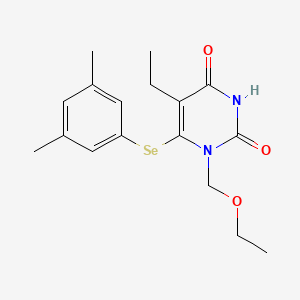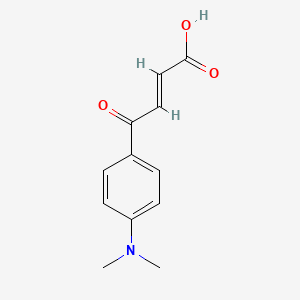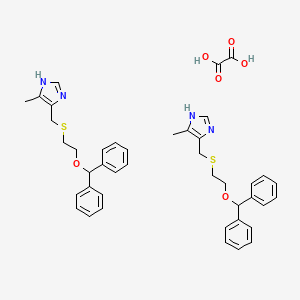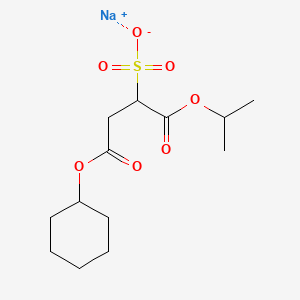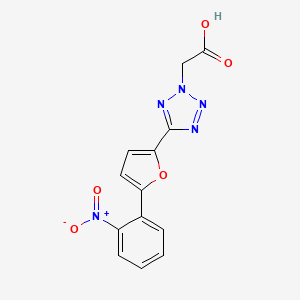
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a complex organic compound that features a tetrazole ring, a furan ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving nitriles and azides under acidic or basic conditions. The furan ring can be introduced via a Diels-Alder reaction or through the cyclization of appropriate precursors. The nitrophenyl group is usually added through nitration reactions involving phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole, furan, or phenyl derivatives.
科学的研究の応用
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. The furan ring provides additional sites for interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-(benzylideneamino)acetic acid: Features a benzylidene group instead of a nitrophenyl group.
2-(tetradecanoylcarbamothioylsulfanyl)acetic acid: Contains a long alkyl chain and a thiocarbamoyl group.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is unique due to its combination of a tetrazole ring, a furan ring, and a nitrophenyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93770-39-9 |
|---|---|
分子式 |
C13H9N5O5 |
分子量 |
315.24 g/mol |
IUPAC名 |
2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C13H9N5O5/c19-12(20)7-17-15-13(14-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20) |
InChIキー |
KCUVIVFNDQYVSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


